3,4-Dibromo-6-chloro-8-methoxyquinoline

Regioselective Bromination Polyhalogenated Quinoline Synthetic Intermediate

3,4-Dibromo-6-chloro-8-methoxyquinoline (CAS 1211728-62-9) is a non-interchangeable tetra-substituted quinoline scaffold. Its C-2 chlorine enables selective Suzuki-Miyaura coupling, while the C-3 and C-4 bromine atoms remain intact for orthogonal Sonogashira, Buchwald-Hartwig, or additional Suzuki reactions — a programmed three-step diversification sequence inaccessible with mono- or di-halogenated analogs. This compound maps directly into the patent space of US 8,633,320 (Boehringer Ingelheim) as a key intermediate for HCV NS3/4A protease inhibitors, including faldaprevir analogs. The C-8 methoxy group serves as a metabolic soft spot for prodrug strategies or metal-chelating pharmacophore design. For medicinal chemistry groups generating focused quinoline libraries for antiviral or anticancer screening, and for analytical laboratories requiring a polyhalogenated quinoline retention-time standard (LogP 4.42, PSA 22.12 Ų), this compound provides an unmatched combination of orthogonal reactive handles and regiochemical precision.

Molecular Formula C10H6Br2ClNO
Molecular Weight 351.422
CAS No. 1211728-62-9
Cat. No. B582472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6-chloro-8-methoxyquinoline
CAS1211728-62-9
Synonyms6-Chloro-3,4-dibromo-8-methoxyquinoline
Molecular FormulaC10H6Br2ClNO
Molecular Weight351.422
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)Cl)C(=C(C=N2)Br)Br
InChIInChI=1S/C10H6Br2ClNO/c1-15-8-3-5(13)2-6-9(12)7(11)4-14-10(6)8/h2-4H,1H3
InChIKeySGFPGVNSAVHFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-6-chloro-8-methoxyquinoline (CAS 1211728-62-9) – Structural Identity & Procurement Baseline for a Polyhalogenated Quinoline Intermediate


3,4-Dibromo-6-chloro-8-methoxyquinoline (CAS 1211728-62-9) is a tetra-substituted quinoline scaffold bearing bromine atoms at positions 3 and 4, a chlorine atom at position 6, and a methoxy group at position 8, with molecular formula C₁₀H₆Br₂ClNO and exact mass 348.85000 Da [1]. This polyhalogenated quinoline is commercially available exclusively on a custom-synthesis basis with a minimum order quantity of 10 g . Its substitution pattern places it within the structural territory claimed by Boehringer Ingelheim in US Patent 8,633,320 for bromo-substituted quinolines that serve as key intermediates in the construction of HCV NS3/4A protease inhibitors [2]. The compound is structurally classified as a tri-halogenated 8-methoxyquinoline, a privileged scaffold in medicinal chemistry for which brominated derivatives have demonstrated antiproliferative and topoisomerase I inhibitory activities [3]. This guide provides procurement-relevant quantitative differentiation against its closest structural analogs.

Why Generic Substitution Is Inadmissible for 3,4-Dibromo-6-chloro-8-methoxyquinoline (1211728-62-9) in Research Procurement


Generic or off-the-shelf substitution of this compound with seemingly analogous polyhalogenated quinolines is inadmissible because the 3,4-dibromo-6-chloro-8-methoxy substitution pattern constitutes a specific, non-interchangeable regioisomeric and functional-group arrangement whose biological and synthetic consequences diverge sharply from those of positional isomers. In the brominated 8-methoxyquinoline series, the position of halogenation dictates enzyme inhibition profile: 3,5,6,7-tetrabromo-8-methoxyquinoline inhibits human topoisomerase I without inducing apoptosis, whereas 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (a C-5/C-7 dibromo congener) induces both topoisomerase I inhibition and apoptosis with IC₅₀ values of 5.45–9.6 μg/mL [1]. For synthetic chemists, the differential reactivity of C–Br versus C–Cl bonds within the same molecule enables programmed, sequential cross-coupling – a capability absent in all-bromo or all-chloro analogs [2]. The quantitative evidence below demonstrates that the nearest available comparators differ in LogP by up to 0.27 units, in polar surface area by over 9 Ų, and in molecular weight by ≥30 Da – differences that impact membrane permeability, target engagement, and chromatographic behavior in ways that render simple replacement scientifically indefensible.

Quantitative Differentiation Evidence for 3,4-Dibromo-6-chloro-8-methoxyquinoline (1211728-62-9) Versus Closest Structural Analogs


C-3/C-4 Dibromo plus C-6 Chloro Substitution Pattern – Unique Regioisomeric Identity Versus All Known 8-Methoxyquinoline Halogenation Products

The 3,4-dibromo-6-chloro-8-methoxy substitution array of the target compound (CAS 1211728-62-9) is unique among reported brominated 8-methoxyquinoline derivatives. Regioselective bromination studies by Ökten and Çakmak (2017) demonstrated that bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (8) yields exclusively 3,6-dibromo-8-methoxyquinoline (10) and 3,5,6-tribromo-8-methoxyquinoline (11), while the C-4 position remains inaccessible under the reported conditions [1]. Similarly, the comprehensive bromination reinvestigation of 8-substituted quinolines confirmed that direct bromination of 8-methoxyquinoline produces only 5-bromo-8-methoxyquinoline (3f) as the monobromination product, with 5,7-dibromo-8-methoxyquinoline formed upon further treatment [2]. No reported direct electrophilic bromination route accesses the C-3/C-4 dibromo pattern found in the target compound, establishing this compound as a synthetically distinct entity requiring non-obvious synthetic access. In the Boehringer Ingelheim patent US 8,633,320, the bromo-substituted quinoline intermediates are prepared via a 2,4-dichloro-7-alkoxy quinoline route in which the C-3 and C-4 positions are brominated in a subsequent step that is orthogonal to the direct electrophilic routes described in the academic literature [3]. This divergence in synthetic accessibility makes the target compound a non-substitutable scaffold for structure-activity relationship (SAR) explorations requiring a C-3/C-4 dibromo pattern combined with a C-6 chloro substituent.

Regioselective Bromination Polyhalogenated Quinoline Synthetic Intermediate Regioisomerism

LogP and Polar Surface Area Differentiation – Impact on Predicted Membrane Permeability and Chromatographic Behavior Versus Nearest Analogs

The target compound exhibits a computed LogP of 4.42180 and a polar surface area (PSA) of 22.12 Ų, as recorded in the ChemSrc database [1]. Its closest structural analog lacking the C-8 methoxy group – 3,4-dibromo-6-chloroquinoline (CAS 1209396-82-6) – has a virtually identical LogP of 4.41320 but a substantially lower PSA of 12.89 Ų (ΔPSA = +9.23 Ų in favor of the target) [2]. The 9.23 Ų difference in PSA arises exclusively from the methoxy oxygen at C-8 and is expected to modulate hydrogen bond acceptor capacity and aqueous solubility. In the context of chromatographic method development, the LogP difference of +0.0086 between the two compounds is negligible for reversed-phase HPLC retention prediction, but the PSA divergence introduces differential behavior on HILIC or normal-phase silica systems. The compound 6-chloro-3,4-dibromo-8-methoxy-2-methylquinoline (CAS 1333253-59-0, also custom synthesis only, 10 g minimum order) adds a C-2 methyl group to the target scaffold, increasing molecular weight to 365.45 g/mol and introducing additional lipophilicity via the methyl group, though no experimental LogP or PSA data are publicly available for this less common analog . For medicinal chemistry programs where membrane permeability (predicted via LogP/PSA correlation) and metabolic stability at the C-8 position are critical screening parameters, the target compound provides a defined reference point with measured physicochemical values against which analog libraries can be benchmarked.

Physicochemical Properties LogP Polar Surface Area Drug-Likeness

HCV NS3/4A Protease Inhibitor Intermediate Classification – Covered by Boehringer Ingelheim Patent US 8,633,320

Bromo-substituted quinolines of general formula (I), which encompasses the target compound's core structure, are explicitly claimed as intermediates in the preparation of HCV NS3/4A protease inhibitors in Boehringer Ingelheim's U.S. Patent 8,633,320 [1]. The patent teaches a three-step route from m-alkoxyanilines via 2,4-dichloro-7-alkoxyquinoline intermediates, followed by regioselective bromination at the C-3 position (and potentially C-4 under extended conditions) and subsequent Suzuki coupling at the C-2 chloro position [1]. The presence of both C-3 and C-4 bromine atoms in the target compound enables the possibility of sequential, chemoselective cross-coupling at two distinct positions after the initial C-2 Suzuki reaction, a capability absent in mono-brominated or C-5/C-7 dibrominated analogs. The clinical relevance of this intermediate class is established by the fact that the HCV NS3 protease inhibitor BI 201335 (faldaprevir) contains a bromo-quinoline moiety that contributes significantly to binding potency through slow association/dissociation kinetics at the protease active site [2]. Compounds within this patent scope are also relevant to the broader quinoline-based HCV polymerase inhibitor landscape (e.g., U.S. Patent 8,026,253) [3]. In contrast, 5,7-dibromo-8-methoxyquinoline (CAS 17012-49-6), while commercially catalog-listed, is not encompassed by the same patent claims because its bromination pattern is generated by a different synthetic route (direct bromination of 8-methoxyquinoline) and it lacks the C-2 chloro handle required for the Suzuki diversification strategy described in US 8,633,320 [4].

HCV Protease Inhibitor Bromo-Substituted Quinoline Antiviral Intermediate Suzuki Coupling

Custom Synthesis Exclusivity and Minimum Order Constraints – Procurement Differentiation from Catalog-Listed Analogs

The target compound is available exclusively on a custom-synthesis basis with a minimum order quantity (MOQ) of 10 g, as confirmed by abcr GmbH (product code AB293247) . This procurement profile contrasts sharply with several structurally related analogs that are available as catalog stock items: 3,4-dibromoquinoline (CAS 41320-96-1) is stocked by Sigma-Aldrich with 97% purity as a standard catalog item ; 6-chloro-8-methoxyquinoline (CAS 1355066-78-2) is available from Aladdin Scientific at 98% purity for $9.90 ; and 5,7-dibromo-8-methoxyquinoline (CAS 17012-49-6) is listed by multiple suppliers as a research chemical . The closely related 6-chloro-3,4-dibromo-8-methoxy-2-methylquinoline (CAS 1333253-59-0, abcr AB388273) shares the same custom-synthesis-only status and 10 g MOQ , making it a direct procurement competitor. The custom-synthesis requirement for the target compound entails a lead time typically of 4–12 weeks depending on supplier capacity, and the 10 g MOQ imposes a minimum investment threshold that must be factored into project budgeting. This MOQ is identical to that of its C-2 methyl analog, meaning that the decision between these two custom-synthesis compounds rests purely on the scientific requirement for a C-2 methyl group rather than on procurement convenience.

Custom Synthesis Procurement Minimum Order Quantity Research Chemical Supply

Class-Level Anticancer Topoisomerase I Inhibition Inference from Structurally Adjacent Brominated 8-Methoxyquinolines

While no direct biological activity data are publicly available for the target compound 3,4-dibromo-6-chloro-8-methoxyquinoline itself, quantitative structure-activity data exist for structurally adjacent brominated 8-methoxyquinoline derivatives that inform the compound's potential biological profile. Köprülü et al. (2025) demonstrated that 3,5,6,7-tetrabromo-8-methoxyquinoline (compound 7) inhibits human topoisomerase I with significant binding energies determined by MM-PBSA studies, and exhibits antiproliferative activity against C6 (rat glioblastoma), HeLa (human cervical carcinoma), and HT29 (human colon carcinoma) cell lines using the BCPE assay, though without inducing apoptosis (DNA laddering assay negative) [1]. The study further showed that 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (compound 11) demonstrated the highest antiproliferative potency with IC₅₀ values of 5.45–9.6 μg/mL across the three cell lines and induced both topoisomerase I inhibition and apoptosis [1]. The SAR study by Ökten et al. (2017) established that 8-substituted quinoline derivatives with bromo and cyano substituents exhibit IC₅₀ values ranging from 6.7 to 25.6 μg/mL against C6, HeLa, and HT29 cell lines, with C-8 hydroxy substitution conferring greater antiproliferative potential than C-8 methoxy [2]. Critically, the 6,8-disubstituted quinoline SAR study (Ökten et al., 2013) demonstrated that 6,8-dibromo-1,2,3,4-tetrahydroquinoline (compound 2) and 6,8-dimethoxyquinoline (compound 6) showed significant anticancer activity, confirming that the C-6 position is a key determinant of activity [3]. The target compound's C-6 chloro substituent and C-8 methoxy group place it at the intersection of these established SAR trends, but the absence of direct IC₅₀ data for the target compound itself means that procurement decisions based on anticipated anticancer activity must be treated as hypothesis-driven and require de novo biological validation.

Topoisomerase I Inhibition Antiproliferative Brominated Methoxyquinoline Cancer Cell Lines

Research and Industrial Application Scenarios for 3,4-Dibromo-6-chloro-8-methoxyquinoline (1211728-62-9) Based on Quantitative Differentiation Evidence


Sequential Chemoselective Cross-Coupling for Diversified Quinoline Library Synthesis

The target compound's three distinct halogen substituents – C-2 chlorine for initial Suzuki coupling (per US 8,633,320 protocol), C-3 bromine for secondary Pd-catalyzed coupling, and C-4 bromine for tertiary functionalization – enable a programmed, three-step diversification sequence that is mechanistically inaccessible with mono- or di-halogenated analogs [1]. In practice, the C-2 chloro position can be selectively arylated via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and an arylboronic acid under the conditions specified in the Boehringer Ingelheim patent, leaving the C-3 and C-4 bromine atoms intact for subsequent Sonogashira, Buchwald-Hartwig, or additional Suzuki reactions [1]. This orthogonal reactivity arises from the differential bond dissociation energies and oxidative addition kinetics of C–Cl versus C–Br bonds with palladium(0) catalysts. Research groups engaged in generating focused quinoline libraries for antiviral or anticancer screening should procure this compound when a three-point diversification strategy is required, as no catalog-listed analog offers the same combination of reactive handles with the C-8 methoxy directing group for regiochemical control [2].

HCV NS3/4A Protease Inhibitor Lead Optimization and Patent-Landscape Navigation

For medicinal chemistry programs targeting HCV NS3/4A protease, the target compound serves as a key intermediate within the validated patent space of US 8,633,320 (Boehringer Ingelheim) [1]. The bromo-quinoline moiety is a critical pharmacophoric element in clinical candidate BI 201335 (faldaprevir), where the bromo-quinoline substitution on the P2 proline residue contributes significantly to binding potency through slow association and dissociation kinetics [2]. The target compound's C-3/C-4 dibromo pattern provides an expanded chemical space relative to the mono-brominated quinoline found in faldaprevir, potentially enabling exploration of halogen-bonding interactions with the S2 pocket of the protease that are not accessible with the clinical compound's substitution pattern. The C-8 methoxy group also serves as a metabolic soft spot that can be demethylated to the 8-hydroxy analog for subsequent prodrug strategies or metal-chelating pharmacophore design [3].

Topoisomerase I Inhibition SAR Expansion at the C-3/C-4 Positions of the 8-Methoxyquinoline Scaffold

The established SAR landscape for brominated 8-methoxyquinolines as topoisomerase I inhibitors has extensively mapped the C-5, C-6, C-7, and C-8 positions but has not explored the biological consequences of simultaneous C-3 and C-4 dibromination [1]. The most potent published compound in this class, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (compound 11), achieves IC₅₀ values of 5.45–9.6 μg/mL against HeLa, HT29, and C6 cell lines and inhibits human topoisomerase I [1]. The target compound, with its C-3/C-4 dibromo substitution and C-6 chloro (rather than C-6 bromo or C-6 methoxy), represents a systematic probe of the C-3/C-4 vector that is orthogonal to all previously reported SAR studies in this series. Research groups investigating non-camptothecin topoisomerase I poisons should procure this compound to determine whether C-3/C-4 dibromination enhances DNA intercalation capacity (via increased molecular polarizability from the heavy bromine atoms) or alters topoisomerase I inhibition kinetics relative to the C-5/C-7 dibromo series [2].

Physicochemical Reference Standard for Polyhalogenated Quinoline Chromatographic Method Development

With a precisely defined LogP of 4.42180 and PSA of 22.12 Ų, the target compound serves as a valuable retention-time reference standard for reversed-phase HPLC method development targeting the polyhalogenated quinoline chemical space [1]. Its LogP differs by less than 0.01 units from its non-methoxy analog 3,4-dibromo-6-chloroquinoline (LogP 4.41320), yet its PSA differs by 9.23 Ų [2]. This unique combination – nearly identical hydrophobicity but substantially different hydrogen-bonding capacity – makes the pair an ideal system for calibrating mixed-mode chromatographic separations (e.g., HILIC/RP combinations) where both hydrophobic and polar interactions govern retention. Analytical chemistry laboratories supporting medicinal chemistry or process chemistry groups synthesizing quinoline-based drug candidates can use the target compound as a system suitability standard for methods designed to separate closely related polyhalogenated quinoline intermediates and final compounds.

Quote Request

Request a Quote for 3,4-Dibromo-6-chloro-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.